

Unveiling Glycan Complexity: Disialyloctasaccharide as a Versatile Tool in Glycobiology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disialyloctasaccharide*

Cat. No.: *B1496904*

[Get Quote](#)

Introduction

Disialyloctasaccharide, a complex branched oligosaccharide, represents a significant tool for researchers in the fields of glycobiology, immunology, and drug development. Its intricate structure, terminating in sialic acid residues, makes it a key player in a multitude of biological recognition events. These application notes provide a comprehensive overview of the utility of **Disialyloctasaccharide**, complete with detailed experimental protocols and data presentation formats, to empower scientists in their exploration of the glycome.

This document will delve into the applications of **Disialyloctasaccharide** in studying glycan-protein interactions, its potential role in modulating cell signaling pathways, and its use in the development of novel therapeutics. The provided protocols are designed to be adaptable to specific research needs, offering a solid foundation for investigating the multifaceted roles of this complex glycan.

Physicochemical Properties and Structure

Disialyloctasaccharide is a complex oligosaccharide with the molecular formula $C_{76}H_{125}N_5O_{57}$.^[1] Its structure is characterized by a branched backbone with two terminal sialic acid residues, which are crucial for its biological activity. The systematic name for this compound is O-(N-acetyl- α -neuraminosyl)-(2 \rightarrow 6)-O- β -D-galactopyranosyl-(1 \rightarrow 4)-O-2-(acetylamino)-2-deoxy- β -D-glucopyranosyl-(1 \rightarrow 2)-O- α -D-mannopyranosyl-(1 \rightarrow 3)-O-[O-(N-

acetyl- α -neuraminosyl)-(2 \rightarrow 6)-O- β -D-galactopyranosyl-(1 \rightarrow 4)-O-2-(acetylamino)-2-deoxy- β -D-glucopyranosyl-(1 \rightarrow 2)- α -D-mannopyranosyl-(1 \rightarrow 6)]-O- β -D-mannopyranosyl-(1 \rightarrow 4)-2-(acetylamino)-2-deoxy-D-glucose.[[1](#)]

Property	Value	Reference
Molecular Formula	C ₇₆ H ₁₂₅ N ₅ O ₅₇	[1]
Molecular Weight	2020.81 g/mol	[1]
Stereochemistry	Absolute	[1]
Defined Stereocenters	51/51	[1]

Table 1: Physicochemical Properties of **Disialyloctasaccharide**

Application 1: Investigating Lectin-Glycan Interactions

The terminal sialic acid moieties of **Disialyloctasaccharide** make it a prime candidate for studying interactions with sialic acid-binding lectins, such as selectins and siglecs. These interactions are fundamental to processes like immune cell trafficking, inflammation, and pathogen recognition.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

This protocol outlines the use of SPR to quantify the binding affinity of **Disialyloctasaccharide** to a specific lectin.

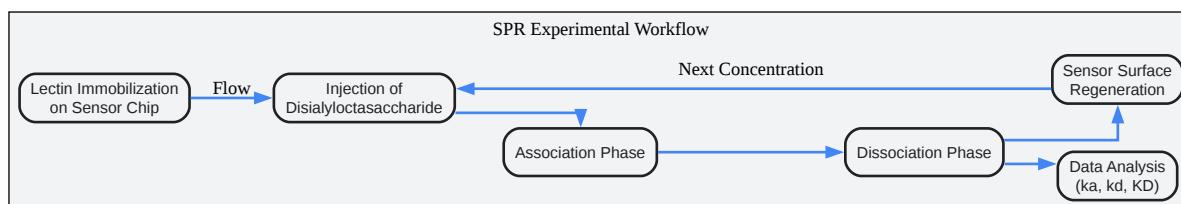
Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Lectin of interest

- **Disialyloctasaccharide**
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Lectin Immobilization:
 - Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
 - Inject the lectin solution (e.g., 50 µg/mL in immobilization buffer) over the activated surface.
 - Deactivate the remaining active esters with ethanolamine.
 - A reference flow cell should be prepared similarly but without the lectin.
- Binding Analysis:
 - Prepare a dilution series of **Disialyloctasaccharide** in running buffer (e.g., 0.1 µM to 100 µM).
 - Inject each concentration of **Disialyloctasaccharide** over the lectin-immobilized and reference flow cells at a constant flow rate.
 - Monitor the association and dissociation phases.
 - After each injection, regenerate the sensor surface with the regeneration solution.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data.


- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Hypothetical Quantitative Data

The following table presents hypothetical binding kinetics data for the interaction of **Disialyloctasaccharide** with E-selectin, as might be determined by SPR.

Analyte	Ligand	k_a (1/Ms)	k_d (1/s)	K_D (M)
Disialyloctasaccharide	E-selectin	1.5×10^3	3.0×10^{-3}	2.0×10^{-6}
Sialyl Lewis X (Control)	E-selectin	2.1×10^3	4.2×10^{-3}	2.0×10^{-6}

Table 2: Hypothetical Binding Kinetics of **Disialyloctasaccharide** to E-selectin

[Click to download full resolution via product page](#)

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Application 2: Modulation of Cell Signaling Pathways

Glycan-lectin interactions at the cell surface can initiate intracellular signaling cascades that regulate cellular processes such as adhesion, migration, and activation.

Disialyloctasaccharide can be used as a tool to probe and potentially modulate these pathways.

Experimental Protocol: Western Blot Analysis of Selectin-Mediated Signaling

This protocol describes how to investigate the effect of **Disialyloctasaccharide** on selectin-mediated signaling in leukocytes.

Materials:

- Leukocyte cell line (e.g., HL-60)
- Recombinant E-selectin-IgG Fc chimera
- **Disialyloctasaccharide**
- Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK)
- HRP-conjugated secondary antibody
- Cell lysis buffer
- Protein assay kit
- SDS-PAGE gels and blotting apparatus
- Chemiluminescent substrate

Procedure:

- Cell Stimulation:
 - Culture leukocytes to the desired density.


- Pre-incubate cells with **Disialyloctasaccharide** (e.g., 50 μ M) or a vehicle control for 30 minutes.
- Stimulate the cells with immobilized E-selectin-IgG Fc chimera for various time points (e.g., 0, 5, 15, 30 minutes).
- Protein Extraction:
 - Lyse the cells with cell lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a protein assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38 MAPK) as a loading control.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phosphorylated protein levels to the total protein levels.
 - Compare the levels of protein phosphorylation between **Disialyloctasaccharide**-treated and control cells.

Hypothetical Quantitative Data

The following table shows hypothetical data on the effect of **Disialyloctasaccharide** on E-selectin-mediated p38 MAPK phosphorylation.

Treatment	Stimulation Time (min)	Fold Change in p38 Phosphorylation (Normalized to control at 0 min)
Vehicle Control	0	1.0
Vehicle Control	15	4.5
Disialyloctasaccharide (50 µM)	0	1.1
Disialyloctasaccharide (50 µM)	15	2.3

Table 3: Hypothetical Effect of **Disialyloctasaccharide** on p38 MAPK Phosphorylation

[Click to download full resolution via product page](#)

Caption: Potential inhibitory role in selectin signaling.

Application 3: Drug Development and Discovery

The specific recognition of **Disialyloctasaccharide** by certain proteins can be exploited for drug development. It can be used as a targeting moiety to deliver drugs to specific cells or tissues, or as a competitive inhibitor to block pathological cell-cell interactions.

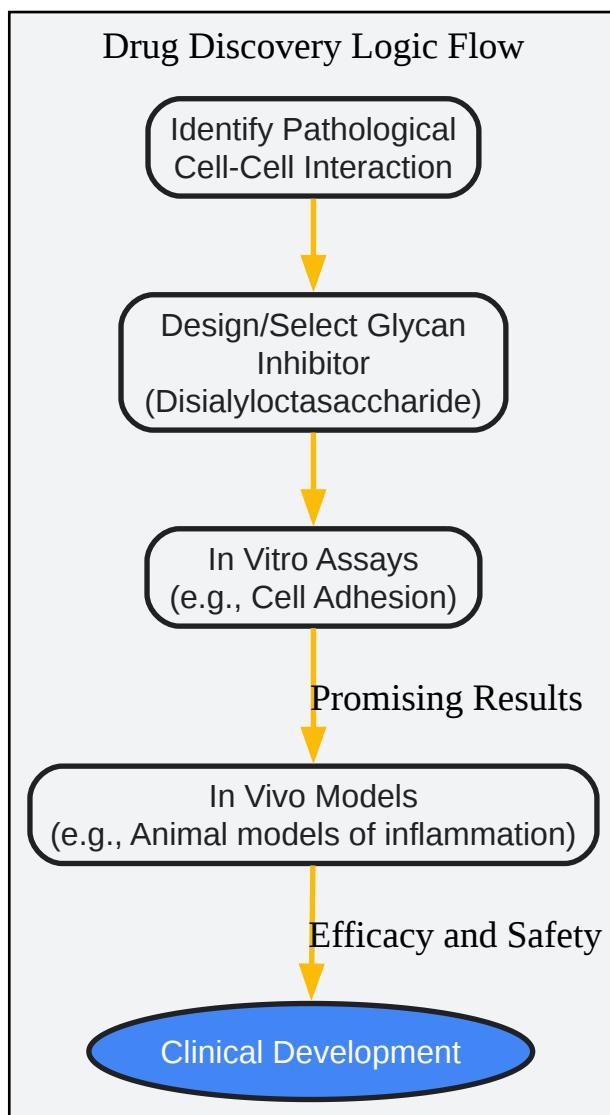
Experimental Protocol: Cell Adhesion Assay

This protocol assesses the ability of **Disialyloctasaccharide** to inhibit the adhesion of leukocytes to activated endothelial cells.

Materials:

- Human umbilical vein endothelial cells (HUVECs)
- Leukocyte cell line (e.g., U937) fluorescently labeled (e.g., with Calcein-AM)
- Tumor necrosis factor-alpha (TNF- α)
- **Disialyloctasaccharide**
- Cell culture medium
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:


- Endothelial Cell Activation:
 - Seed HUVECs in a 96-well plate and grow to confluence.
 - Activate the HUVECs by treating them with TNF- α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
- Adhesion Assay:
 - Wash the activated HUVEC monolayer.
 - Fluorescently label the leukocytes.

- Pre-incubate the labeled leukocytes with various concentrations of **Disialyloctasaccharide** (e.g., 1 μ M to 1 mM) for 30 minutes.
- Add the pre-incubated leukocytes to the HUVEC monolayer and allow them to adhere for 30 minutes at 37°C.
- Quantification:
 - Gently wash the wells to remove non-adherent cells.
 - Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
- Data Analysis:
 - Calculate the percentage of cell adhesion for each concentration of **Disialyloctasaccharide** relative to the control (no inhibitor).
 - Determine the IC_{50} value, the concentration of **Disialyloctasaccharide** that inhibits 50% of cell adhesion.

Hypothetical Quantitative Data

The following table presents hypothetical data for the inhibition of leukocyte-endothelial cell adhesion by **Disialyloctasaccharide**.

Disialyloctasaccharide Concentration (μ M)	Percent Adhesion Inhibition
1	5
10	25
100	52
500	85
1000	95
IC_{50}	~95 μ M

Table 4: Hypothetical Inhibition of Cell Adhesion by **Disialyloctasaccharide**[Click to download full resolution via product page](#)

Caption: Drug discovery pipeline for glycan inhibitors.

Conclusion

Disialyloctasaccharide is a powerful tool for glycobiology research, offering insights into fundamental biological processes and paving the way for novel therapeutic strategies. The protocols and data presentation formats provided in these application notes serve as a guide for researchers to effectively utilize this complex glycan in their studies. As our understanding

of the glycome expands, the importance of well-characterized oligosaccharides like **Disialyloctasaccharide** will undoubtedly continue to grow, driving innovation in both basic science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Unveiling Glycan Complexity: Disialyloctasaccharide as a Versatile Tool in Glycobiology Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1496904#using-disialyloctasaccharide-as-a-tool-for-glycobiology-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com